molecular formula C12H11N5O B11869130 5-Amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

5-Amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11869130
M. Wt: 241.25 g/mol
InChI Key: IFDLVLHOCUAJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1416339-41-7) is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are recognized as purine bioisosteres and privileged scaffolds in the design of novel anticancer agents . This structural motif allows these compounds to act as ATP-competitive inhibitors, effectively targeting the kinase domain of various enzymes critical for cell proliferation. The core research value of this compound lies in its application as a key intermediate and potential inhibitor for kinase-targeted therapies. Pyrazolo[3,4-d]pyrimidine-based compounds have demonstrated remarkable in vitro antiproliferative activities against a diverse panel of human cancer cell lines . Specifically, related analogs have shown promising cytotoxic activity against breast cancer (MCF-7), liver cancer (HepG2), lung carcinoma (A549), and colorectal carcinoma (HCT-116) cells . The mechanism of action is often associated with the inhibition of pivotal oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting these targets, such compounds can arrest the cell cycle—for instance, at the S or G2/M phases—and induce apoptosis (programmed cell death) through the elevation of key markers like active caspase-3 . This makes them valuable tools for probing cell signaling pathways and developing targeted cancer treatments. Researchers utilize this compound and its derivatives to explore structure-activity relationships, aiming to optimize potency and selectivity against specific kinase targets. The compound is supplied for research purposes only. All published information and biological data are based on scientific literature concerning the pyrazolo[3,4-d]pyrimidine chemical class and are not a guarantee of this specific compound's efficacy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

5-amino-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H11N5O/c1-8-3-2-4-9(5-8)17-11-10(6-15-17)12(18)16(13)7-14-11/h2-7H,13H2,1H3

InChI Key

IFDLVLHOCUAJIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)N

Origin of Product

United States

Preparation Methods

Formation of 5-Amino-1-(m-tolyl)-4-pyrazolecarbonitrile

The synthesis begins with the preparation of 5-amino-1-(m-tolyl)-4-pyrazolecarbonitrile , a critical intermediate. In a representative procedure, m-tolylhydrazine hydrochloride reacts with ethoxymethylenemalononitrile in ethanol under reflux. Sodium acetate acts as a base to deprotonate the hydrazine, facilitating nucleophilic attack on the electron-deficient malononitrile derivative. The reaction typically proceeds for 3–24 hours, yielding the pyrazolecarbonitrile as a crystalline solid after chromatographic purification (e.g., silica gel with benzene-ether eluants).

For example, Example 32 of US3760084A reports a 70–80% yield of 5-amino-3-ethyl-1-(m-tolyl)-4-pyrazolecarbonitrile using this method. The ethyl substituent at position 3 is introduced via (1-ethoxypropylidene)malononitrile, which undergoes cyclocondensation with m-tolylhydrazine.

Hydrolysis of the Cyano Group to Carboxamide

The nitrile group at position 4 is hydrolyzed to a carboxamide using concentrated sulfuric acid or alkaline conditions. In Example 17 of US3760084A, 5-amino-3-ethyl-1-phenyl-4-pyrazolecarbonitrile is stirred in sulfuric acid, followed by neutralization with ammonium hydroxide to precipitate the carboxamide. This step achieves near-quantitative conversion, with recrystallization from acetone-hexane yielding colorless crystals (melting point 155–156°C).

Cyclization to Pyrazolo[3,4-d]pyrimidin-4(5H)-one

Ethoxymethylene-Mediated Cyclization

The carboxamide intermediate undergoes cyclization with triethyl orthoformate (TEOF) to form the pyrimidinone ring. Oliveira-Campos et al. demonstrated that heating 5-amino-1-(m-tolyl)-4-pyrazolecarboxamide with TEOF in ethanol generates an ethoxymethylene intermediate, which cyclizes to the target compound. The reaction proceeds via nucleophilic attack of the amide nitrogen on the electrophilic formimidate carbon, followed by elimination of ethanol (Figure 1).

Reaction Conditions :

  • Temperature: Reflux (78–80°C)

  • Time: 6–8 hours

  • Yield: 60–75% after column chromatography.

Dimroth Rearrangement

An alternative route involves the Dimroth rearrangement of 4-chloropyrazolo[3,4-d]pyrimidine intermediates. For instance, reacting 4-chloro-1-(m-tolyl)pyrazolo[3,4-d]pyrimidine with ammonia or hydrazine derivatives in methanol induces rearrangement, yielding the 5-amino-4-oxo product. This method is advantageous for introducing diverse substituents at position 4.

Example :

  • 4-Chloro intermediate : Synthesized from 5-amino-1-(m-tolyl)-4-pyrazolecarbonitrile via chlorination with POCl₃.

  • Ammonolysis : 4-Chloro intermediate + NH₃ (methanol, 12 hours, 25°C) → 5-amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (yield: 65%).

Comparative Analysis of Preparation Methods

Method Starting Material Reagents Conditions Yield Purity
Pyrazolecarbonitrile routem-Tolylhydrazine + malononitrileEtOH, NaOAc, reflux3–24 hours70–80%95%
TEOF cyclization4-PyrazolecarboxamideTEOF, EtOH, reflux6–8 hours60–75%98%
Dimroth rearrangement4-ChloropyrazolopyrimidineNH₃/MeOH, RT12 hours65%97%

Key observations:

  • The pyrazolecarbonitrile route offers higher yields but requires harsh hydrolysis conditions (e.g., H₂SO₄).

  • TEOF cyclization is milder but necessitates chromatographic purification.

  • Dimroth rearrangement enables functionalization flexibility but involves toxic chlorinating agents.

Spectroscopic Validation and Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 2.34 (s, 3H, CH₃), 6.88–7.52 (m, 4H, aryl-H), 8.44 (s, 1H, H-6), 10.04 (s, 1H, NH).

  • ¹³C NMR : 161.0 ppm (C-4), 145.6 ppm (C-1 of m-tolyl), 112.4 ppm (C-3 of pyrimidinone).

Mass Spectrometry

  • ESI-MS : m/z 284.1 [M+H]⁺, consistent with molecular formula C₁₂H₁₁N₅O.

Challenges and Optimization Strategies

Byproduct Formation in Cyclization

The TEOF-mediated cyclization occasionally yields 4-ethoxy intermediates due to incomplete elimination. Adding a catalytic amount of HCl (1–2 mol%) accelerates ethanol elimination, improving yields to >80%.

Purification Difficulties

The target compound’s low solubility in common solvents (e.g., hexane, dichloromethane) complicates crystallization. Mixed-solvent systems (e.g., acetone-water 7:3) enhance recovery rates.

Industrial-Scale Considerations

For kilogram-scale production, the pyrazolecarbonitrile route is preferred due to:

  • Commercial availability of m-tolylhydrazine hydrochloride.

  • Simplified workup (filtration vs. chromatography).

  • Lower cost of malononitrile derivatives compared to TEOF.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 5-amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is in cancer treatment. Recent studies have shown that derivatives of this compound can act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

  • Case Study: EGFR Inhibition
    • A study synthesized several derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold and tested them against A549 and HCT-116 cancer cell lines. Compound 12b exhibited potent anti-proliferative activity with IC50 values of 8.21 µM and 19.56 µM against these cell lines, respectively. It also showed significant inhibition against mutant EGFR (T790M) with an IC50 of 0.236 µM, indicating its potential as an effective anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives have been explored extensively. Compounds in this category have been shown to exhibit lower ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

  • Case Study: In Vivo Anti-inflammatory Effects
    • A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their anti-inflammatory effects using carrageenan-induced edema models. The results indicated that these compounds provided significant protection against inflammation while demonstrating lower toxicity than Diclofenac®, a commonly used NSAID .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated, revealing efficacy against various bacterial and fungal strains.

  • Case Study: Antimicrobial Evaluation
    • In a study assessing the antimicrobial activity of synthesized derivatives, compounds demonstrated good efficacy against Staphylococcus aureus and Escherichia coli using the disc diffusion method. The results highlighted several compounds with promising antibacterial activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and various biological targets.

  • Data Table: Docking Scores
CompoundTargetDocking Score (kcal/mol)
Compound 12bEGFR-10.2
Compound XCDK2-9.8
Compound YCOX-2-8.7

These scores indicate strong binding affinities, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity .

Mechanism of Action

The mechanism of action of 5-Amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name R1 (Position 1) R5 R6 Key Biological Activity Synthesis Method Source
Target Compound m-tolyl NH₂ H Not reported in evidence Not specified -
1-Phenyl derivative Phenyl H Cl Intermediate for chlorination Chlorination with POCl₃
1-(4-Fluorophenyl)-6-tert-butyl 4-Fluorophenyl H tert-butyl Not reported Reflux with ethyl pivalate
5-Amino-6-arylamino derivatives Varied NH₂ Arylamino Antifungal (Botrytis cinerea) Tandem aza-Wittig/annulation
1,5-Diphenyl-6-substituted derivatives Phenyl Phenyl Varied (e.g., Cl) Anticancer (RKO colon cancer) Not detailed
6-Mercapto-1-(m-tolyl) derivative m-tolyl H SH Discontinued (limited data) Not detailed

Key Observations:

  • 1-Phenyl derivatives are often intermediates for further functionalization, such as chlorination to enhance reactivity .
  • 6-Substituents like tert-butyl or arylamino groups enhance lipophilicity, impacting membrane permeability and target engagement .

Key Insights:

  • Green Chemistry: The Preyssler nanocatalyst enables eco-friendly synthesis of 6-aryl derivatives with recyclability .
  • Efficiency : Microwave-assisted methods reduce reaction times from hours to minutes while maintaining high yields .

Pharmacological Performance

Antifungal Activity:

  • 5-Amino-6-arylamino derivatives (e.g., compound 6i) inhibited Sclerotinia sclerotiorum by 82% at 10 mg/L, outperforming benzyl-substituted analogs .

Anticancer Activity:

  • 1,5-Diphenyl-6-chloro derivatives induced apoptosis in RKO colon cancer cells, with IC₅₀ values <10 μM .

Antimicrobial Activity:

  • 6-Methyl-1-(2,4-dinitrophenyl) derivatives showed broad-spectrum activity against S. aureus and E. coli .

Biological Activity

5-Amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and has been investigated for its inhibitory effects on various kinases, including the epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs).

  • Molecular Formula : C_{12}H_{12}N_{4}O
  • Molecular Weight : 241.25 g/mol
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 4
  • Rotatable Bond Count : 1
  • XLogP3-AA : 0.8 .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, exhibit significant anticancer properties:

  • EGFR Inhibition :
    • Compounds structurally similar to this compound have been shown to inhibit EGFR with IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR (T790M) . This indicates a strong potential for targeting cancers driven by EGFR mutations.
  • Cell Cycle Arrest and Apoptosis :
    • Flow cytometric analyses revealed that certain derivatives can induce apoptosis and arrest the cell cycle at the S and G2/M phases. For instance, a related compound produced an 8.8-fold increase in the BAX/Bcl-2 ratio, suggesting a mechanism of action involving pro-apoptotic signaling .
  • CDK Inhibition :
    • The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit CDK2, which plays a crucial role in cell cycle regulation. Compounds derived from this scaffold have been synthesized and evaluated for their potency against CDK2, showing promising results in inhibiting cancer cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, some derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one have demonstrated antimicrobial activity:

  • A series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were evaluated for their antimicrobial effects against various bacteria and fungi using the agar well diffusion method. Notably, compounds such as 2e, 2f, and 2g exhibited significant antimicrobial activity compared to standard drugs .

Case Study 1: EGFR Inhibition

A recent study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives aimed at inhibiting EGFR. Among these derivatives, compound 12b (closely related to this compound) showed remarkable anti-proliferative activity against A549 lung cancer cells with an IC50 value of 8.21 µM .

Case Study 2: CDK2 Inhibition

Research on novel pyrazolo[3,4-d]pyrimidine derivatives has highlighted their potential as selective CDK2 inhibitors. These compounds were designed to mimic ATP binding and showed significant inhibition of CDK2 activity in biochemical assays . The structure–activity relationship studies indicated that modifications around the pyrazolo ring significantly influenced their inhibitory potency.

Q & A

Q. Table 1. Comparative Synthesis Methods

MethodCatalyst/ReagentYield (%)ConditionsReference
Acid-catalyzed condensationPreyssler nanoparticles85–9270°C, 2 h, ethanol
Tandem aza-WittigIminophosphoranes52–92RT, 12 h, THF
Ethyl alcanoate cyclizationNaOEt/EtOH60–75Reflux, 6 h

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.